molecular formula C8H9FO3S B8623334 Benzenemethanol,2-fluoro-,1-methansulfonate

Benzenemethanol,2-fluoro-,1-methansulfonate

Cat. No. B8623334
M. Wt: 204.22 g/mol
InChI Key: HQPGFFBUCNKHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol,2-fluoro-,1-methansulfonate is a useful research compound. Its molecular formula is C8H9FO3S and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol,2-fluoro-,1-methansulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol,2-fluoro-,1-methansulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzenemethanol,2-fluoro-,1-methansulfonate

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

(2-fluorophenyl)methyl methanesulfonate

InChI

InChI=1S/C8H9FO3S/c1-13(10,11)12-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3

InChI Key

HQPGFFBUCNKHGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC=CC=C1F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-Fluorobenzyl alcohol (10 g, 79.28 mmol) in dry dichloromethane (200 ml) was added triethylamine (12.03 g, 118.9 mmol) under argon at room temperature. Methanesulfonyl chloride (10.71 g, 93.5 mmol) was added to the above reaction mixture of 0° C., and stirring was continued for another 3 hours. Water (100 ml) was added to the reaction mixture and the mixture was extracted twice with dichloromethane. The combined organic layers were washed with water and brine. The reaction mixture was dried over Na2SO4, filtered and concentrated to give the title compound as an yellow oil which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.03 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.71 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-fluorobenzyl alcohol (4.40 g, 34.9 mmol) in dichloromethane (40 mL) was added methanesulfonyl chloride (3.24 mL, 41.9 mmol) and triethylamine (5.84 mL, 41.9 mmol) on an ice bath, the solution was warmed to room temperature and stirred overnight. The reaction solution was diluted with dichloromethane, washed with an aqueous solution of 5% sodium bicarbonate, then, dried over anhydrous magnesium sulfate, the solvent was evaporated, and the title compound (4.62 g, 65%) was obtained as a brown oil. This was used in the next reaction without purification.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
5.84 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

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